N,N'-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their versatile applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Preparation Methods
The synthesis of N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 4-acetylphenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug design and development.
Mechanism of Action
The mechanism by which N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects involves its ability to coordinate with metal ions through its pyridine and amide groups. This coordination can stabilize reactive species and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparison with Similar Compounds
N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives such as:
N2,N6-bis(4-dimethylaminophenyl)pyridine-2,6-dicarboxamide: Known for its applications in coordination chemistry and as a ligand for metal complexes.
2-N,6-N-bis(2-aminophenyl)pyridine-2,6-dicarboxamide: Used in similar applications but with different functional groups that may affect its reactivity and coordination properties.
The uniqueness of N2,N6-BIS(4-ACETYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE lies in its specific functional groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
Properties
Molecular Formula |
C23H19N3O4 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-N,6-N-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-14(27)16-6-10-18(11-7-16)24-22(29)20-4-3-5-21(26-20)23(30)25-19-12-8-17(9-13-19)15(2)28/h3-13H,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
YOFOUMFGPRXUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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